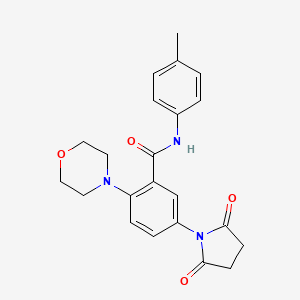
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
Overview
Description
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide, also known as MPBD, is a synthetic compound that has been studied for its potential use in medicinal chemistry. It belongs to the class of compounds known as benzamides, which have been shown to have various biological activities. MPBD has been found to exhibit interesting pharmacological properties, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide is not fully understood, but it is believed to act on various targets in the body. It has been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has also been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not yet clear.
Biochemical and Physiological Effects:
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain in models of acute and chronic inflammation, as well as to reduce seizure activity in models of epilepsy. Additionally, 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, although further studies are needed to determine its potential as an antitumor agent.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide in lab experiments is that it is a synthetic compound that can be produced in large quantities with high purity. Additionally, its pharmacological properties make it a versatile tool for investigating various biological processes. However, one limitation of using 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide. One area of interest is its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, further studies are needed to determine the exact mechanism of action of 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide, which could provide insights into its potential therapeutic applications. Finally, the development of new synthetic methods for 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide could enable the production of analogs with improved pharmacological properties.
Scientific Research Applications
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. It has been found to exhibit interesting pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, 5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide has been shown to have potential as an antitumor agent, making it a promising candidate for further investigation.
properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-2-4-16(5-3-15)23-22(28)18-14-17(25-20(26)8-9-21(25)27)6-7-19(18)24-10-12-29-13-11-24/h2-7,14H,8-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVLLFSIWDSSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCC3=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7133361 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3446957.png)
![4-[(3,5-dichloro-2-hydroxybenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446962.png)
![4-[(2-hydroxy-5-methylbenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446968.png)
![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B3446975.png)
![3-(3,4-dimethoxybenzyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3446979.png)
![1-[3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3446995.png)
![N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B3446998.png)
![4-(4-chlorophenyl)-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B3447004.png)
![N,N-dimethyl-4-{[(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetyl]amino}benzamide](/img/structure/B3447018.png)
![2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B3447025.png)
![5-oxo-5-({4-[(2-pyridinylamino)carbonyl]phenyl}amino)pentanoic acid](/img/structure/B3447033.png)

![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3447049.png)
![methyl 1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3447058.png)